(5-bromo-3-chloropyridin-2-yl)methanamine
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Overview
Description
(5-bromo-3-chloropyridin-2-yl)methanamine: is a chemical compound characterized by a pyridine ring substituted with bromine and chlorine atoms at the 5 and 3 positions, respectively, and an amine group attached to the 2 position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with bromine and chlorine atoms.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Advanced production methods may involve continuous flow reactors, which can enhance efficiency and scalability.
Chemical Reactions Analysis
(5-bromo-3-chloropyridin-2-yl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or hydroxylamines.
Substitution Reactions: Substitution reactions can replace the halogen atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, pyridine-2-carboxylic acids.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted pyridines.
Scientific Research Applications
(5-bromo-3-chloropyridin-2-yl)methanamine: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (5-bromo-3-chloropyridin-2-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
(5-bromo-3-chloropyridin-2-yl)methanamine: is unique due to its specific halogenation pattern and amine group placement. Similar compounds include:
2-Aminopyridine derivatives: These compounds have similar structures but lack halogenation.
Halogenated pyridines: Compounds with different halogen positions or additional halogens.
Aminopyridines: Pyridines with amine groups but without halogenation.
Each of these compounds has distinct properties and applications, making This compound particularly valuable for specific uses.
Properties
CAS No. |
1211581-78-0 |
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Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2 |
InChI Key |
XXKYTIWQKPYLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)Br |
Purity |
95 |
Origin of Product |
United States |
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